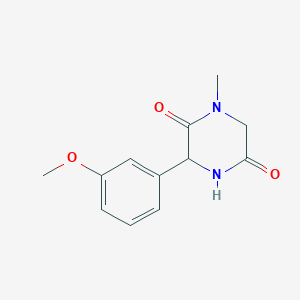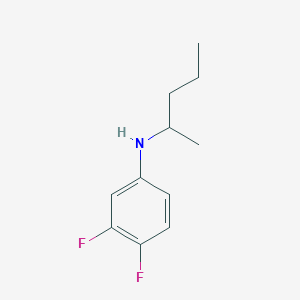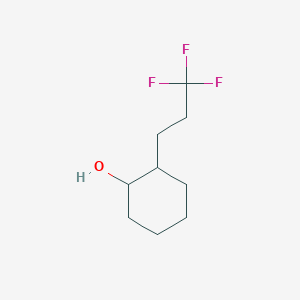![molecular formula C13H15ClFN B13223455 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[321]octane is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution reactions), oxidizing agents (for oxidation reactions), and reducing agents (for reduction reactions). The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its potential pharmacological properties, it is being investigated for use in the treatment of various medical conditions, including neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo[3.2.1]octane derivatives, such as:
- 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one
- 1-(3-chloro-4-fluorophenyl)piperazine
- Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate
Uniqueness
What sets 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in the development of new pharmaceuticals and in the study of complex biochemical processes.
Properties
Molecular Formula |
C13H15ClFN |
|---|---|
Molecular Weight |
239.71 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15ClFN/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11/h1-4,11-12,16H,5-8H2 |
InChI Key |
ABMKJTHWFVXSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


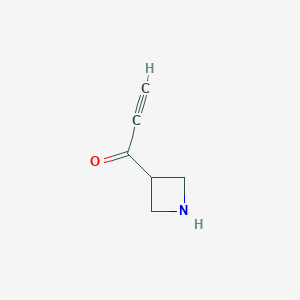
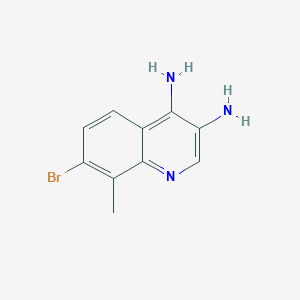
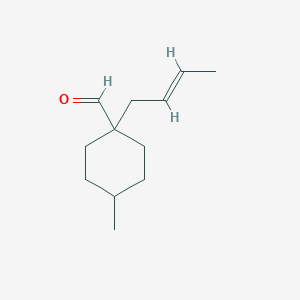
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanesulfonamide](/img/structure/B13223401.png)
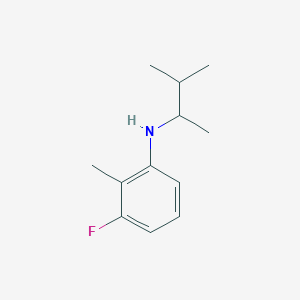
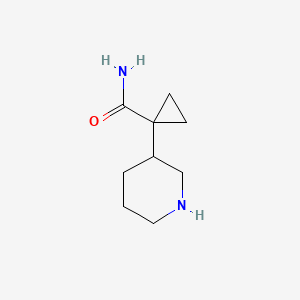
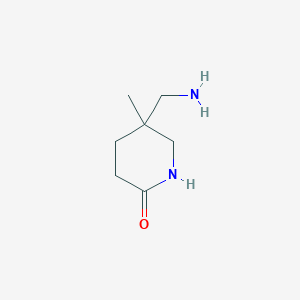
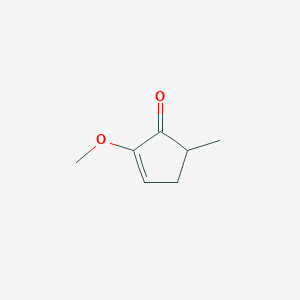
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
